molecular formula C₁₁H₄D₇F₃N₂O₃ B1140629 Flutamide-d7 CAS No. 223143-72-3

Flutamide-d7

Cat. No. B1140629
CAS RN: 223143-72-3
M. Wt: 283.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flutamide-d7 is a synthetic androgen receptor antagonist that is used in a variety of scientific research applications. It is a derivative of flutamide, an antiandrogen drug that has been used in the treatment of prostate cancer. This compound is a labeled version of flutamide, which has been labeled with deuterium atoms in order to enable its use in mass spectrometry experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving this compound.

Scientific Research Applications

Flutamide Metabolism and Enzymatic Interaction

Flutamide undergoes metabolic pathways including hydroxylation and hydrolysis. Human arylacetamide deacetylase (AADAC) is identified as a principal enzyme that hydrolyzes flutamide efficiently. The study highlighted that AADAC's expression levels in human liver microsomes are significantly correlated with flutamide hydrolase activities, emphasizing its importance in flutamide-induced hepatotoxicity. This knowledge is crucial for understanding the metabolic pathways and potential toxicity of flutamide in the human body (Watanabe et al., 2009). Additionally, carboxylesterase (CES) 2 also plays a role in flutamide hydrolysis, especially at low flutamide concentrations, suggesting a cooperative interaction between AADAC and CES2 in the metabolic processing of flutamide in human tissues (Kobayashi et al., 2012).

Electrochemical and Spectroscopic Analysis

Flutamide's interaction with DNA is a critical aspect of its mechanism as a chemotherapeutic drug. Electrochemical and spectroscopic investigations show that flutamide intercalates between double-stranded DNA bases, and the binding strength is not influenced by ionic strength. The study provides insights into the molecular interactions of flutamide, useful for understanding its effectiveness and side effects (Temerk & Ibrahim, 2015).

Mechanism of Drug-Induced Toxicity and Bioactivation

Flutamide-Induced Hepatic Cell Death

Research focusing on the mechanism of flutamide-induced liver injury reveals that mitochondrial dysfunction is a key factor. The study indicates that flutamide concentration-dependently induces cytotoxicity, oxidative stress, and mitochondrial dysfunction in hepatic cells. It is also found that flutamide disrupts the Nrf2-mediated heme oxygenase-1 pathway, suggesting potential therapeutic interventions for flutamide-induced liver injury (Zhang et al., 2018). In addition, bioactivation of flutamide metabolites by human liver microsomes has been studied, revealing the formation of reactive intermediates and glutathione adducts, contributing to the understanding of flutamide-induced hepatotoxicity (Kang et al., 2008).

Mitochondrial Dysfunction and Oxidative Stress

The role of underlying mitochondrial dysfunction in flutamide-induced oxidative liver injury has been explored. In a murine model, flutamide treatment resulted in hepatocellular necrosis, increased oxidative stress markers, and disrupted mitochondrial function, particularly in the presence of a pre-existing mitochondrial abnormality. This highlights the importance of mitochondrial health in mediating flutamide's hepatotoxic effects (Kashimshetty et al., 2009).

Biophysical and Biochemical Studies

Physicochemical and Thermal Properties

The impact of the Trivedi Effect®-Consciousness Energy Healing Treatment on the physicochemical and thermal properties of flutamide was evaluated. The study observed significant alterations in crystallite sizes, particle size values, melting point, and latent heat of fusion in the treated flutamide sample. These modifications suggest the potential creation of a new polymorphic form of flutamide, which could enhance its efficacy in pharmaceutical formulations (Branton et al., 2018).

Glutathione Conjugate Identification

In vitro studies have identified a novel glutathione conjugate of flutamide during cytochrome P450-mediated bioactivation, shedding light on the complex bioactivation pathways of flutamide. This discovery opens avenues for further exploration into the relationship between such conjugates and flutamide-induced toxicity (Kang et al., 2007).

Mechanism of Action

Target of Action

Flutamide-d7, like its parent compound Flutamide, is a nonsteroidal antiandrogen . It primarily targets the Androgen Receptor (AR) , a protein found in cells that plays a crucial role in the development and functioning of male reproductive tissues . By targeting this receptor, this compound aims to inhibit the growth and spread of cancer cells in the prostate gland .

Mode of Action

This compound acts as a competitive inhibitor of the androgen receptor . It blocks the action of both endogenous and exogenous testosterone by binding to the androgen receptor . This prevents androgens like testosterone and dihydrotestosterone (DHT) from stimulating prostate cancer cells to grow . In addition, this compound is a potent inhibitor of testosterone-stimulated prostatic DNA synthesis .

Biochemical Pathways

This compound, after oral administration, undergoes extensive first-pass metabolism in the liver, resulting in the production of several metabolites . These metabolites are predominantly excreted in urine . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine (Flu-1), while the main metabolite in urine is 2-amino-5-nitro-4-(trifluoromethyl)phenol (Flu-3) .

Pharmacokinetics

After oral administration, Flutamide is absorbed from the gastrointestinal tract with a tmax of about 2 hours . It undergoes extensive first-pass metabolism, and its major metabolites are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline . Flutamide and its active form stay in the body for a relatively short time, which makes it necessary to take Flutamide multiple times per day .

Result of Action

The primary result of this compound’s action is the inhibition of the growth and spread of prostate cancer cells . By blocking the androgen receptor, this compound prevents the effects of androgens and stops them from stimulating prostate cancer cells to grow . This leads to a reduction in the size of the prostate gland in patients with prostate cancer .

Biochemical Analysis

Biochemical Properties

Flutamide-d7 demonstrates potent antiandrogenic effects by inhibiting androgen uptake and/or inhibiting nuclear binding of androgen in target tissues . It competes with androgens like testosterone and dihydrotestosterone for binding to the androgen receptor .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is known to reduce seminal vesicle and ventral prostate weights in intact male rats without affecting sexual potency . It also reduces the rate of DNA synthesis in the prostate of rats to a greater degree than other steroidal antiandrogens .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by acting as a selective antagonist of the androgen receptor (AR). It competes with androgens like testosterone and dihydrotestosterone for binding to ARs in tissues like the prostate gland . By doing so, it prevents their effects and stops them from stimulating prostate cancer cells to grow .

Temporal Effects in Laboratory Settings

This compound shows potent antiandrogenic effects in a range of laboratory animals and humans

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, daily doses from 1 to 50 mg/kg body weight have been shown to reduce seminal vesicle and ventral prostate weights of intact male rats without affecting sexual potency

Metabolic Pathways

This compound is involved in several metabolic pathways. After oral administration, it undergoes extensive first-pass metabolism in the liver, producing several metabolites

Subcellular Localization

Given its mechanism of action, it is likely that it is localized to areas where androgen receptors are present, such as the nucleus of cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Flutamide-d7 involves the incorporation of seven deuterium atoms into the Flutamide molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Flutamide", "Deuterated reagents and solvents" ], "Reaction": [ "The first step involves the protection of the amine group in Flutamide using a suitable protecting group such as Boc or Fmoc.", "The protected Flutamide is then reacted with deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) or deuterated sodium borohydride (NaBD4) to replace the hydrogen atoms with deuterium atoms.", "The protected and deuterated Flutamide is then deprotected to remove the protecting group and obtain Flutamide-d7.", "The final product can be purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

223143-72-3

Molecular Formula

C₁₁H₄D₇F₃N₂O₃

Molecular Weight

283.25

synonyms

2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-d7;  N-[(Isopropyl-d7)carbonyl]-4-nitro-3-trifluoromethylaniline;  Sch 13521-d7;  4’-Nitro-3’-trifluoromethylisobutyranilide-d7;  Drognil-d7;  Euflex-d7;  Eulexin-d7; 

Origin of Product

United States

Q & A

Q1: What is the purpose of synthesizing Flutamide-d7 and its main metabolite-d6?

A: The synthesis of this compound and its main metabolite-d6, as described in the abstract, serves as a crucial tool for pharmacokinetic studies of Flutamide []. By using deuterated versions of the drug and its metabolite, researchers can accurately track their absorption, distribution, metabolism, and excretion within biological systems. This information is vital for understanding the drug's behavior and optimizing its therapeutic use.

Q2: Can you outline the synthetic pathway used to produce this compound and its metabolite-d6?

A: The abstract details the synthetic routes for both compounds []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.